2,3-Dichloropyrazine
Overview
Description
2,3-Dichloropyrazine is a clear colorless to light yellow liquid . It is used as a substrate for an efficient synthesis of aloisine, a potent cyclin-dependent kinase .
Synthesis Analysis
The synthesis of 2,3-Dichloropyrazine has been described in several studies. One method involves the use of a tandem-Sonogashira coupling with subsequent direct cyclisation of the resulting bisalkynes . Another method involves the use of Suzuki coupling reactions . Additionally, a method involving Cu-catalyzed synthesis of 3-alkynyl substituted 2-chloropyrazines under ultrasound irradiation has been reported .
Molecular Structure Analysis
The molecular structure of 2,3-Dichloropyrazine can be found in various databases such as the NIST Chemistry WebBook .
Chemical Reactions Analysis
The chemical reactions involving 2,3-Dichloropyrazine have been studied. For instance, a study on the tele-substitution of 2,3-Dichloropyrazine describes how it reacts with lithiated dithiane to provide an intermediate compound .
Physical And Chemical Properties Analysis
2,3-Dichloropyrazine is a clear colorless to light yellow liquid . Its molecular weight is 148.98 g/mol . Other physical and chemical properties such as melting point, boiling point, density, refractive index, flash point, and solubility can be found in various chemical databases .
Scientific Research Applications
1. Regioselective Nucleophilic Aromatic Substitution
Studies on the regioselective nucleophilic aromatic substitution (S(N)Ar) reactions of unsymmetrical 3,5-dichloropyrazines, including 2,3-dichloropyrazine, demonstrate variations in regioselectivity influenced by the nature of substituents. The position of the nucleophilic attack is determined by whether an electron-withdrawing or electron-donating group is present at the 2-position of the pyrazine (Scales et al., 2013).
2. Synthesis of Anticancer Drug Intermediates
2,3-Dichloropyrazine serves as a crucial intermediate in synthesizing small molecule anticancer drugs. The transformation process involves substitution, acylation, cyclization, and chlorination reactions, highlighting its significance in pharmaceutical chemistry (Zhang et al., 2019).
3. Formation of Heterocyclic Systems
The alkylation of 2,3-dichloropyrazine leads to the synthesis of alkylated pyrazinium tetrafluoroborates. These compounds are further transformed into mono- or disubstitution products, which are significant in forming fused heterocyclic systems (Rusinov et al., 2001).
4. Synthesis of Organic Optoelectronic Materials
2,3-Dichloropyrazine is employed in the creation of pyrazine-based organic optoelectronic materials, particularly in the synthesis of dipyrrolopyrazine and pyrrolothieno-pyrazine derivatives. These materials are explored for their potential in optoelectronic applications due to their promising optical and thermal properties (Meti et al., 2017).
5. DNA Binding and Antimicrobial Properties
Chloropyrazine derivatives, including those synthesized from 2,3-dichloropyrazine, demonstrate significant DNA binding abilities and antimicrobial properties. These compounds' interaction with DNA and their physicochemical properties are crucial for their potential clinical applications (Mech-Warda et al., 2022).
6. Synthesis of Nucleoside Analogues
2,3-Dichloropyrazine is instrumental in synthesizing asymmetrically substituted pyrazines, leading to various nucleoside analogues. These compounds are of interest due to their potential applications in medicinal chemistry (Modha et al., 2011).
Safety And Hazards
When handling 2,3-Dichloropyrazine, it is recommended to avoid all personal contact, including inhalation. Protective clothing should be worn when there is a risk of exposure. It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided. Containers should be kept securely sealed when not in use .
properties
IUPAC Name |
2,3-dichloropyrazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2Cl2N2/c5-3-4(6)8-2-1-7-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCNOCRGSBCAGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=N1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10197556 | |
Record name | 2,3-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloropyrazine | |
CAS RN |
4858-85-9 | |
Record name | 2,3-Dichloropyrazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4858-85-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloropyrazine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004858859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3-Dichloropyrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10197556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3-dichloropyrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.145 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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